N-(3-Bromopropyl)phthalimide

Physical Organic Chemistry Thermochemistry Material Stability

Variation in N-(bromoalkyl)phthalimide chain length introduces uncontrolled kinetics and conjugate architecture drift. N-(3-Bromopropyl)phthalimide (CAS 5460-29-7) eliminates this with a defined C3 spacer validated for cyclen-based lanthanide ligands, chitosan functionalization, and polyamine probes. • ≥98% HPLC purity ensures reproducible SN2 alkylation yields. • 3-carbon chain delivers optimal hydrolytic stability-stable during coupling, quantitatively cleavable upon hydrazinolysis. • Ambient storage & shipping; non-hazardous for streamlined global logistics.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
CAS No. 5460-29-7
Cat. No. B167275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromopropyl)phthalimide
CAS5460-29-7
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCBr
InChIInChI=1S/C11H10BrNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2
InChIKeyVKJCJJYNVIYVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromopropyl)phthalimide Key Properties & Class


N-(3-Bromopropyl)phthalimide (CAS 5460-29-7) is a bifunctional organic building block belonging to the class of N-substituted phthalimides [1]. It is characterized by a reactive 3-bromopropyl chain tethered to a phthalimide protecting group, serving primarily as a masked primary amine precursor and an electrophilic alkylating agent . The compound is typically supplied as a white to light yellow crystalline powder with a melting point of 72-74 °C and a molecular weight of 268.11 g/mol [2][3]. Standard commercial purity specifications are ≥98.0% by HPLC, making it a reliable reagent for precise synthetic transformations in medicinal chemistry, bioconjugation, and materials science [2].

Amine Protection Masked primary amine precursor for multistep synthetic sequences
C3 Spacer Geometry Defined 3-carbon reach for macrocycles, polyamines, and polymer conjugation
Deprotection Window Intermediate hydrolytic stability supports timed amine liberation under controlled conditions

N-(3-Bromopropyl)phthalimide Analog Substitution Risks


The seemingly subtle variation in alkyl chain length among N-(bromoalkyl)phthalimides fundamentally alters the thermodynamic stability, hydrolytic sensitivity, and spatial reach of the resulting conjugates [1][2]. A generic substitution—for instance, replacing the 3-bromopropyl chain with a 2-bromoethyl or 4-bromobutyl chain—can introduce uncontrolled variability in reaction kinetics, intermediate stability during deprotection, and the three-dimensional architecture of target molecules [3]. The quantitative evidence below demonstrates that each homolog occupies a distinct physicochemical and functional niche, making informed selection based on specific application requirements essential rather than a commodity purchasing decision [4].

Risk Factor
N-(3-Bromopropyl)phthalimide
C2 / C4 Bromoalkyl Analogs
Chain length & spatial reach
3-carbon spacer sets specific geometric template
C2 shorter (2-carbon) or C4 longer (4-carbon) may shift conjugate architecture and linker flexibility
Sublimation enthalpy & solid-state stability
Higher enthalpy vs. C2 analog; lower volatility
C2 analog may exhibit different crystal packing and shelf-life profile
Alkaline hydrolysis kinetics
Intermediate rate constant between C2 and C4 homologs
C2 more labile, C4 more robust; deprotection timeline may not transfer directly
Handling & melting behavior
72–74 °C melting range; solid at ambient, melts readily
C2 analog ~82 °C; may require adjusted dissolution protocols

N-(3-Bromopropyl)phthalimide Comparative Evidence


Combustion Energetics vs. C2 Bromoethyl Analog

The standard massic energy of combustion (Δcu°) for crystalline N-(3-bromopropyl)phthalimide was measured as 19965.8 ± 5.4 J·g⁻¹, compared to 18501.6 ± 2.8 J·g⁻¹ for the shorter-chain N-(2-bromoethyl)phthalimide [1]. This represents a 7.9% higher energy of combustion for the 3-bromopropyl derivative. The standard molar enthalpy of sublimation (ΔcrgHm°) was determined as 116.0 ± 1.0 kJ·mol⁻¹ for the target compound, compared to 108.7 ± 1.0 kJ·mol⁻¹ for the 2-bromoethyl analog [1].

Combustion Energetics
Head-to-head
Target: 19965.8 ± 5.4 J·g⁻¹
C2 analog: 18501.6 ± 2.8 J·g⁻¹
Δ +1464.2 J·g⁻¹ (7.9% higher)
Higher sublimation enthalpy supports stronger solid-state interactions; may influence shelf-life stability assessment.
Rotating-bomb calorimetry, T = 298.15 K, p° = 0.1 MPa
Physical Organic Chemistry Thermochemistry Material Stability

Hydrolysis Kinetics: C3 vs. C2 and C4 Analogs

The alkaline hydrolysis of N-(3-bromopropyl)phthalimide (NBPPH) and N-(2-bromoethyl)phthalimide (NBEPH) has been studied kinetically within an [ŌH] range of 5×10⁻⁴ M to 2×10⁻³ M [1]. The observed pseudo-first-order rate constants (kobs) for both compounds demonstrate a linear relationship with hydroxide ion concentration with essentially zero intercept [1]. The second-order rate constant (kOH) for NBPPH is positioned between the values for NBEPH and N-(4-bromobutyl)phthalimide, consistent with the trend predicted by Taft substituent constants (ρ* = 1.01 ± 0.10) [1].

Hydrolysis Kinetics
Class-level
Rate order: NBEPH ρ* slope = 1.01 ± 0.10
Intermediate hydrolysis rate provides distinct deprotection window for timed amine release in multistep sequences.
Alkaline conditions, [ŌH] 5×10⁻⁴–2×10⁻³ M; Taft substituent correlation
Chemical Stability Hydrolysis Kinetics Protecting Group Strategy

Parallel Alkylation Efficiency: C3 vs. C4 Analog

N-(3-Bromopropyl)phthalimide has been successfully employed alongside N-(4-bromobutyl)phthalimide in the alkylation of chitosan to generate N-(phthalidimidoalkyl)chitosans, which upon hydrazinolysis yield N-(aminoalkyl)chitosans [1]. Both the C3 and C4 homologs were comparably effective in this transformation, enabling the preparation of well-defined polycationic biomaterials [1]. Similarly, in the synthesis of linear pentaamines with defined methylene chain intervals, N-(3-bromopropyl)phthalimide and N-(4-bromobutyl)phthalimide were used interchangeably to introduce 3- and 4-carbon spacers with equal efficiency [2].

Alkylation Efficiency
Head-to-head
Chitosan alkylation and pentaamine synthesis: comparable efficiency to C4 homolog.
C3 spacer provides precise geometric control; reported performance parity supports C3-specific applications.
Yields described as equivalent; DMF/KF-Celite conditions
Bioconjugation Polymer Modification Medicinal Chemistry

Energetics vs. Chloroethyl Analog

Comparing across halogen types, N-(3-bromopropyl)phthalimide displays significantly different thermochemical parameters relative to chloro-substituted analogs [1]. The standard massic energy of combustion (-Δcu°) for the target bromo compound is 19965.8 ± 5.4 J·g⁻¹, while N-(2-chloroethyl)phthalimide exhibits a value of 22479.3 ± 6.8 J·g⁻¹—a 12.6% higher energy density [1]. The enthalpy of sublimation also diverges markedly: 116.0 ± 1.0 kJ·mol⁻¹ for the bromo derivative vs. 98.4 ± 1.9 kJ·mol⁻¹ for the chloroethyl compound [1].

Energetics vs Chloro
Cross-study
vs N-(2-chloroethyl)phthalimide:
Combustion energy 12.6% lower
Sublimation enthalpy 17.6 kJ·mol⁻¹ higher
Higher sublimation enthalpy suggests lower volatility and potentially better long-term storage stability compared to chloro analog.
Rotating-bomb and Calvet microcalorimetry, T = 298.15 K
Halogen Effects Thermodynamics Reactivity Prediction

Melting Point and Handling Advantages

The melting point of N-(3-bromopropyl)phthalimide is consistently reported in the range of 72-74°C (lit.) [1][2]. In contrast, N-(2-bromoethyl)phthalimide exhibits a higher melting point of approximately 82.5°C . The lower melting point of the C3 homolog facilitates easier melting and dissolution during reaction setup, while remaining sufficiently high to maintain a robust solid form under ambient storage conditions (recommended storage temperature <30°C) [1].

Melting Point
Literature value
Target: 72–74 °C
C2 analog: ~82.5 °C
Δ ≈ 8–10 °C lower
Intermediate melting point may facilitate melting and dissolution while maintaining solid-state robustness at ambient storage.
Literature-reported range; standard laboratory conditions
Physical Properties Handling Formulation

N-(3-Bromopropyl)phthalimide Application Scenarios


Macrocyclic Ligand and Luminescent Probe Synthesis

N-(3-Bromopropyl)phthalimide serves as a critical linker in constructing macrocyclic architectures such as tetraazacyclododecane (cyclen)-based ligands for lanthanide complexes [1]. The 3-carbon chain provides an optimal distance between the phthalimide chromophore and the macrocyclic core, enabling pH-dependent luminescence switching with terbium(III) [1]. In this context, the intermediate hydrolytic stability of the C3 phthalimide (as established by kinetic studies [2]) ensures that the protecting group remains intact during initial coupling steps but can be quantitatively removed under controlled conditions to liberate the primary amine for subsequent functionalization. Substitution with the C2 analog would result in a shorter linker that may alter the photophysical quenching efficiency, while the C4 analog could introduce undesired conformational flexibility.

N-(3-Aminopropyl)chitosan Microcapsule Coatings

The compound is the reagent of choice for introducing a 3-aminopropyl functional group onto chitosan backbones [3]. Direct alkylation with N-(3-bromopropyl)phthalimide, followed by hydrazinolysis, yields well-defined N-(3-aminopropyl)chitosan [3]. This specific spacer length has been validated in the fabrication of semi-permeable membrane coatings around calcium alginate beads, where the 3-carbon chain provides sufficient flexibility for polymer chain interpenetration without compromising membrane integrity [3]. The procurement decision hinges on the exact chain length: the C2 homolog would generate a shorter, more rigid spacing, potentially reducing permeability; the C4 homolog, while also effective [3], would produce a different membrane architecture that may not align with previously optimized protocols.

Linear Polyamines with C3 Methylene Intervals

In the construction of linear pentaamines containing precisely alternating 3- and 4-methylene intervals, N-(3-bromopropyl)phthalimide is indispensable for installing the 3-carbon segments [4]. These polyamines serve as tools for probing polyamine transport systems or as building blocks for spermidine/spermine analogs [4]. The use of the 3-bromopropyl derivative ensures the exact spatial arrangement required for biological recognition; any deviation in chain length (e.g., using a C2 or C4 homolog) would fundamentally alter the polyamine's three-dimensional structure and, consequently, its binding affinity to cellular targets. The established synthetic protocol with this specific reagent provides reliable access to these structurally defined probes.

Heterocyclic Alkylation: C3-Amine Introduction

The alkylation of imidazole derivatives with N-(3-bromopropyl)phthalimide has been demonstrated as a viable route to introduce a protected aminopropyl appendage [5]. The reaction yields a mixture of N-alkylated regioisomers, highlighting the need for careful optimization, but confirms the reagent's utility in diversifying heterocyclic scaffolds [5]. The 3-bromopropyl chain offers a balanced compromise between reactivity and stability: it is sufficiently electrophilic to undergo smooth SN2 displacement, yet the phthalimide-protected amine survives many common reaction conditions that would decompose a free primary amine. This makes it a strategic choice for multi-step medicinal chemistry sequences where late-stage deprotection is required.

Application
Selection Property
Validation Focus
Macrocyclic Ligand & Luminescent Probe Synthesis
C3 linker geometry and hydrolytic stability for lanthanide complexes
pH-dependent luminescence switching and controlled amine deprotection under reported coupling conditions
N-(3-Aminopropyl)chitosan Microcapsule Coatings
Exact 3-carbon spacer for membrane architecture
Semi-permeable membrane integrity and permeability per established protocols
Linear Polyamine Probes with Defined Intervals
Precise C3 methylene spacing in pentaamine chains
Binding affinity and structural recognition in polyamine transport studies
Heterocyclic Alkylation for C3-Amine Introduction
Bromine electrophilicity and phthalimide stability in SN2 reactions
Regioselectivity optimization and late-stage deprotection compatibility in medicinal chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Bromopropyl)phthalimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.